

1-(4-Chlorophenyl)piperidin-2-one in medicinal chemistry

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperidin-2-one

CAS No.: 27471-37-0

Cat. No.: B3256678

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Technical Application Note: **1-(4-Chlorophenyl)piperidin-2-one** in Medicinal Chemistry

Introduction: The Privileged Lactam Scaffold

1-(4-Chlorophenyl)piperidin-2-one (CAS: 21067-11-4) represents a critical structural motif in modern drug discovery, serving as a "privileged scaffold" in the design of anticoagulants and CNS-active agents.^[1] This six-membered lactam (valerolactam) fused to a para-chlorophenyl ring functions as a robust bioisostere for cyclic ureas and piperidines, offering enhanced metabolic stability and defined hydrogen-bonding vectors.^[1]

Its primary medicinal significance lies in its role as a P4 pharmacophore surrogate in the development of Factor Xa inhibitors (e.g., Apixaban analogs). The lactam ring provides a neutral, lipophilic bulk that fits into the S4 binding pocket of serine proteases while the carbonyl oxygen acts as a weak hydrogen bond acceptor, crucial for orientation within the active site.

Chemical Profile & Physical Properties^{[2][3][4]}

Property	Specification
IUPAC Name	1-(4-Chlorophenyl)piperidin-2-one
Common Synonyms	1-(p-Chlorophenyl)-2-piperidone; N-(4-Chlorophenyl)valerolactam
Molecular Formula	C ₁₁ H ₁₂ ClNO
Molecular Weight	209.67 g/mol
CAS Number	21067-11-4
Appearance	White to off-white crystalline solid
Melting Point	96–98 °C
Solubility	Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
LogP (Calc)	~2.3 (Moderate Lipophilicity)

Synthesis Protocol: The "One-Pot" Cyclization Strategy

This protocol details the most robust synthetic route, utilizing an intramolecular alkylation strategy starting from commercially available 4-chloroaniline and 5-chlorovaleryl chloride. This method avoids the use of expensive transition metal catalysts required for C-N coupling.

Mechanism of Action

- **Acylation:** Nucleophilic attack of the aniline nitrogen on the acyl chloride to form the linear amide.
- **Cyclization:** Base-mediated intramolecular S_N2 displacement of the terminal alkyl chloride by the amide nitrogen.

Reagents & Materials

- Starting Material A: 4-Chloroaniline (1.0 equiv)[1]

- Reagent B: 5-Chlorovaleryl chloride (1.1 equiv)[1]
- Base: Potassium Carbonate (K_2CO_3) (2.5 equiv) or Sodium Hydride (NaH) for difficult substrates.
- Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
- Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, accelerates cyclization.[1]

Step-by-Step Methodology

Step 1: Acylation (0 °C to RT)

- Charge a flame-dried 250 mL round-bottom flask with 4-Chloroaniline (5.0 g, 39.2 mmol) and anhydrous MeCN (100 mL).
- Add K_2CO_3 (13.5 g, 98.0 mmol) and cool the suspension to 0 °C under nitrogen atmosphere.
- Dropwise add 5-Chlorovaleryl chloride (6.7 g, 43.1 mmol) over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.[1]
- Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of aniline.

Step 2: Intramolecular Cyclization (Reflux)[1]

- Add TBAI (1.4 g, 3.9 mmol) to the reaction mixture.
- Heat the reaction to reflux (80–82 °C) for 6–12 hours. The formation of the lactam is driven by the thermodynamic stability of the 6-membered ring.
- Checkpoint: Monitor by HPLC or TLC. The linear amide intermediate (usually more polar) should convert to the less polar lactam product.

Step 3: Work-up & Purification[1]

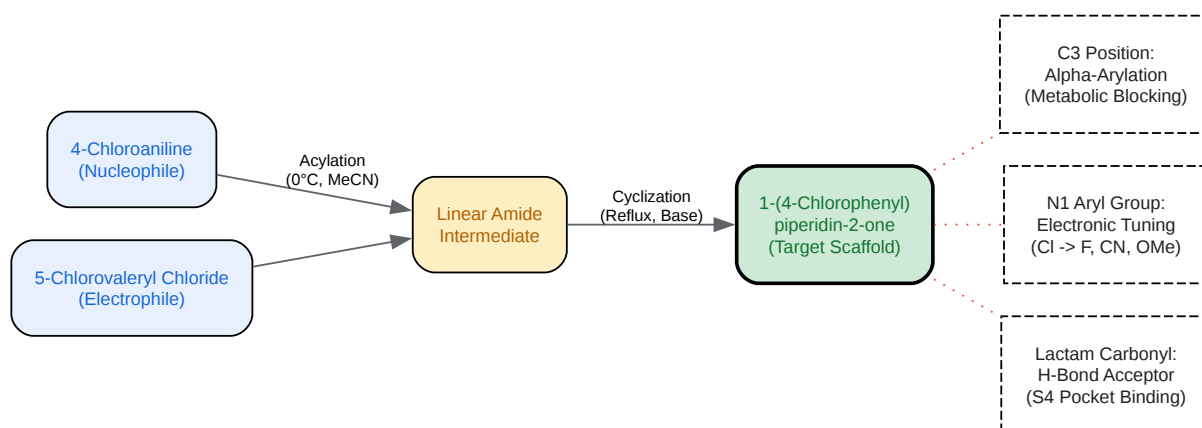
- Cool the mixture to RT and filter off the inorganic salts (KCl, excess K_2CO_3).
- Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

- Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1N HCl (50 mL) to remove unreacted aniline, followed by Brine (50 mL).
- Dry over anhydrous Na₂SO₄, filter, and concentrate.
- Recrystallization: Purify by recrystallization from hot Ethanol/Hexane (1:4) or via silica gel column chromatography (0-40% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) opportunities for this scaffold.



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Figure 1: Synthetic pathway from precursors to the lactam scaffold, highlighting key sites for medicinal chemistry optimization (SAR).

Medicinal Chemistry Applications

A. Factor Xa Inhibition (Anticoagulants)

The 1-arylpiperidin-2-one moiety is a direct structural analog of the P4 binding element found in Apixaban (Eliquis). In Apixaban, a 1-(4-methoxyphenyl)-7-oxo...[\[1\]](#) system is used.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Role: The para-chlorophenyl group occupies the hydrophobic S4 pocket of the Factor Xa enzyme. The chlorine atom provides a lipophilic contact point (halogen bond) with Tyr99 or Phe174 residues in the active site.
- Design Strategy: Researchers substitute the 4-chloro group with 4-methoxy or 4-carbamoyl groups to tune solubility and potency.[\[1\]](#) The saturated piperidinone ring serves as a rigid spacer, orienting the aryl group correctly without the planarity of a pyridinone.

B. CNS Activity (Sigma & Dopamine Receptors)

N-Aryl piperidines are classic pharmacophores for GPCR ligands.

- Sigma-1 Receptor: The 4-chlorophenyl moiety is highly privileged for Sigma-1 affinity.[\[1\]](#) The lactam carbonyl reduces basicity compared to the corresponding piperidine (e.g., 1-(4-chlorophenyl)piperidine), which can improve blood-brain barrier (BBB) penetration by reducing lysosomal trapping.[\[1\]](#)
- Metabolic Stability: The lactam ring is resistant to CYP450 oxidation at the alpha-position compared to the amine, prolonging half-life.

Analytical Quality Control

To ensure the integrity of the scaffold for biological testing, the following criteria must be met:

Test	Acceptance Criteria	Method Note
HPLC Purity	> 98.0%	UV detection at 254 nm (Aryl absorption)
¹ H NMR	Consistent Structure	Diagnostic triplets at δ ~2.5 (CO-CH ₂) and δ ~3.6 (N-CH ₂)
LC-MS	[M+H] ⁺ = 210.1	ESI+ Mode
Residual Solvent	< 500 ppm	GC-HS (Check for MeCN/EtOAc)

Diagnostic NMR Signals (CDCl₃, 400 MHz):

- Aromatic: δ 7.35 (d, 2H), 7.20 (d, 2H) – characteristic AA'BB' system of p-chlorophenyl.
- Lactam Ring:
 - δ 3.65 (t, 2H, N-CH₂): Deshielded by nitrogen.
 - δ 2.55 (t, 2H, CO-CH₂): Alpha to carbonyl.
 - δ 1.90–1.95 (m, 4H): Remaining ring protons.

Safety & Handling

- Hazard Classification: GHS07 (Warning).
- H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Handling: The synthesis involves 5-chlorovaleryl chloride, a potent lachrymator and corrosive agent. All operations in Step 1 must be performed in a fume hood.
- Waste: The filtrate contains halogenated organics and must be disposed of in the dedicated halogenated waste stream.

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